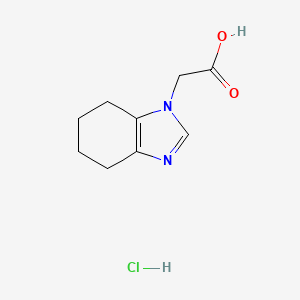

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

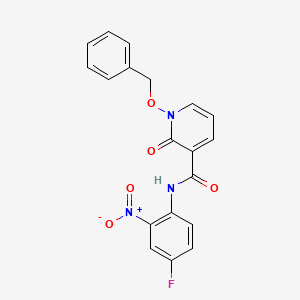

The compound "2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their analyses. For instance, paper discusses the analysis of older formulations of phenoxy acetic acid derivatives, which are structurally related to acetic acid derivatives like the compound . Paper explores the synthesis of isoxazoles from tetrahydroindoles, which shares the tetrahydro motif present in the compound of interest. Paper details the synthesis of a tetrazolyl acetic acid, another heterocyclic acetic acid derivative, while paper provides an in-depth analysis of the molecular structure of tetrazolyl acetic acid using X-ray diffraction and FTIR spectroscopy.

Synthesis Analysis

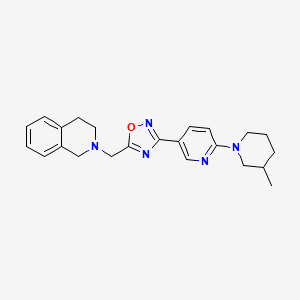

The synthesis of related compounds involves multi-step processes and the use of various reagents and catalysts. For example, the synthesis of isoxazoles from tetrahydroindoles, as described in paper , involves cross-coupling reactions and regioselective cyclization, which could be relevant to the synthesis of the compound . The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, as reported in paper , is a multi-step process that could provide insights into the synthesis of similar heterocyclic acetic acid derivatives.

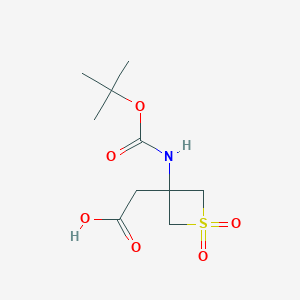

Molecular Structure Analysis

The molecular structure of heterocyclic acetic acid derivatives can be complex, and their analysis often requires advanced techniques. Paper demonstrates the use of X-ray diffraction and FTIR spectroscopy to characterize the crystal structure of (tetrazol-5-yl)acetic acid. This paper also discusses the presence of intermolecular and intramolecular hydrogen bonds, which are important features that could also be present in the compound "2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride."

Chemical Reactions Analysis

The chemical reactions involving heterocyclic acetic acid derivatives can vary based on the functional groups present. While the provided papers do not directly address the reactions of the compound , they do offer insights into the reactivity of similar structures. For instance, the regioselective cyclization reactions discussed in paper could be relevant to understanding the chemical reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The analysis of (tetrazol-5-yl)acetic acid in paper provides information on the solid-state structure and hydrogen bonding, which can affect properties such as solubility, melting point, and reactivity. Although the exact properties of "2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride" are not provided, similar analytical methods could be applied to determine its properties.

Scientific Research Applications

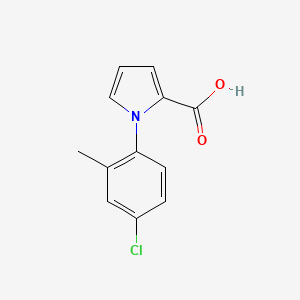

Synthesis of Derivatives

- Novel synthesis methods for various derivatives of similar compounds have been explored. For example, synthesis of acetic 2-{[1-methyl-2-(4-oxo-5,6,7,8-tetrahydro-4H-benzo [4,5]-thieno [2,3-d] [1,3-oxazin-2-yl)ethylidene]amino}-4,5,6,7-tetrahydrohenzo[b]thiophene −3-carboxylic acid anhydride and related compounds have been achieved, providing a pathway for the creation of new derivatives with potential applications in various fields of chemistry and pharmacology (El-Ahl, 2000).

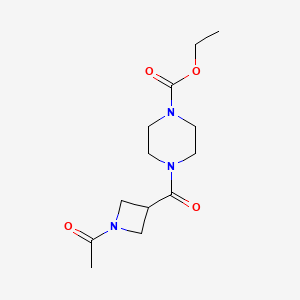

Alcohol Oxidation Systems

- The compound has been used in the development of efficient alcohol oxidation systems. An example includes a TEMPO-catalyzed alcohol oxidation system that demonstrates the potential of using similar structures in environmentally friendly organic solvents (Li & Zhang, 2009).

Molecular Transformation and Reactivity

- Its derivatives exhibit interesting molecular transformation and reactivity. For instance, certain derivatives have been shown to undergo intramolecular cyclization, indicating potential for chemical synthesis and transformation studies (Martin & Prasad, 2007).

Synthesis of Benzimidazole Derivatives

- The structure of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has been utilized in the synthesis of various benzimidazole derivatives, which are evaluated for potential applications including as antimicrobial agents and in material science (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Development of Fluorescent Compounds

- Synthesis of fluorescent compounds using derivatives of this structure has been explored, potentially leading to applications in biochemical assays and sensing technologies (Rui-j, 2013).

Catalytic Applications

- The compound and its derivatives have been used as catalysts in various chemical reactions, demonstrating its utility in facilitating and optimizing chemical processes (Jiang & Yan, 2016).

Safety and Hazards

properties

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h6H,1-5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGDSUOUSFUZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)

![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)